CARBOXYPOLYSTYRENE RESIN
Description
Properties
CAS No. |
120246-33-5 |
|---|---|
Molecular Formula |
N/A |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Solvent Selection
Two-step dispersion polymerization is a widely adopted method for synthesizing carboxylated polystyrene microspheres. In this process, styrene and acrylic acid (AA) are copolymerized in hydrocarbon alcohols (CₙH₂ₙ₊₁OH, n = 1–5) using 2,2′-azobis-(2-methylbutyronitrile) (AMBN) as the initiator and polyvinylpyrrolidone (PVP55) as the dispersant. The first step involves nucleation and growth of polystyrene particles, while the second step introduces carboxyl groups via AA incorporation.
Solvent polarity critically influences particle size and carboxyl distribution. n-Butanol (C₄H₉OH) yields the highest surface carboxyl content (57.05 mg/g) due to its balanced hydrophobicity, which stabilizes the polymerizing particles without inhibiting AA integration. By contrast, methanol (C₁H₃OH) results in irregular morphologies and lower functionalization due to excessive polarity.
Optimization of Acrylic Acid Concentration and Reaction Time
The AA concentration directly correlates with surface carboxyl density. At 10 wt% AA, the carboxyl content peaks at 57.05 mg/g, whereas higher concentrations (>15 wt%) induce agglomeration and reduce colloidal stability. Prolonging the first reaction step to 2 hours enhances nucleation efficiency, ensuring uniform microsphere formation before carboxylation.
Table 1: Impact of Solvent and AA Concentration on Carboxyl Content
| Solvent | AA Concentration (wt%) | Surface Carboxyl Content (mg/g) |
|---|---|---|
| n-Butanol | 10 | 57.05 |
| n-Propanol | 10 | 48.20 |
| Ethanol | 10 | 35.70 |
Emulsion Polymerization with Oxidizing Agents
Patent-Based Synthesis Protocol
A Chinese patent (CN102399340B) details an emulsion polymerization method using styrene, olefinic acids (e.g., acrylic acid), and potassium peroxydisulfate (KPS) as the initiator. The process involves:
-
Purification : Styrene is washed with sodium hydroxide and deionized water to remove inhibitors.
-
Monomer Mixing : Sodium bicarbonate, water, and olefinic acid are added to form a nitrogen-purged mixture.
-
Thermal Initiation : The reaction proceeds at 65–80°C for 4–6 hours, followed by a post-polymerization step at 81–90°C for 2–4 hours.
This method achieves a carboxyl distribution efficiency of >85% on the microsphere surface, attributed to the oxidative environment created by KPS, which enhances AA grafting.
Role of Temperature and Initiator
The two-stage heating profile ensures complete monomer conversion. The initial low-temperature phase (65–80°C) prevents premature termination, while the high-temperature phase (81–90°C) crosslinks residual monomers, minimizing free carboxyl groups in the bulk.
Latex Blending for Impact-Resistant Composites
Incorporation of Carboxylated Latex
A patent (CN102408639B) describes blending carboxylated styrene-butadiene latex with polystyrene to enhance mechanical properties. The latex (32.5–65% solids) is mixed with powder styrene-butadiene rubber (SBR) and functionalized inorganic fillers (e.g., silica treated with coupling agents).
Table 2: Composition of Impact-Resistant Carboxypolystyrene
| Component | Weight Percentage |
|---|---|
| Polystyrene (HIPS/GPPS) | 100% |
| Powder SBR | 10–40% |
| Carboxylated SBR Latex | 0.5–5% |
| Grafted Polystyrene | 5–15% |
Processing Conditions
The blend is extruded at 170–200°C for 3–5 minutes, with carboxylate latex improving interfacial adhesion between polystyrene and fillers. This method achieves a melt flow index (MFI) of 0.5–35 g/10 min, suitable for injection molding.
Comparative Analysis of Synthesis Methods
Efficiency and Scalability
Table 3: Method Comparison Based on Carboxyl Content and Yield
| Method | Carboxyl Content (mg/g) | Yield (%) |
|---|---|---|
| Two-Step Dispersion | 57.05 | 92 |
| Emulsion | 48.30 | 88 |
| Latex Blending | 12–18* | 95 |
| *Surface carboxyl content not directly measured; inferred from latex concentration. |
Characterization Techniques
Spectroscopic and Microscopic Analysis
-
FTIR : Confirms carboxyl group presence via C=O stretching at 1710 cm⁻¹ and COO⁻ symmetric vibrations at 1105 cm⁻¹.
-
SEM : Reveals spherical morphologies with diameters of 1–5 µm in dispersion-polymerized samples.
-
XRD : Detects amorphous structures in pure polystyrene, while carboxylated variants show minor crystallinity (≤11.1%) due to functional group ordering.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- Carboxypolystyrene resin undergoes substitution reactions where the carboxyl group is replaced by other functional groups.
- Common reagents: alkyl halides, alcohols, phenols .
-
Reduction Reactions:
- The resin can be reduced to form various products.
- Common reagents: lithium borohydride (LiBH4) .
Major Products Formed:
Scientific Research Applications
Chemistry:
- Used as a support material in solid-phase organic synthesis for the construction of complex organic molecules .
Biology:
Medicine:
Industry:
Mechanism of Action
Mechanism:
- Carboxypolystyrene resin functions by providing a stable platform for the attachment of various functional groups. The carboxyl groups on the resin react with the target molecules, forming covalent bonds that anchor the molecules to the resin .
Molecular Targets and Pathways:
- The primary molecular targets are the functional groups on the target molecules, such as hydroxyl, amino, and carboxyl groups. The pathways involved include nucleophilic substitution and esterification reactions .
Comparison with Similar Compounds
Key Findings :
- Carboxypolystyrene’s weaker acidity (vs. sulfonated resins) limits its ion-exchange efficiency in low-pH environments but makes it suitable for mild bioconjugation reactions .
- Unlike amine-functionalized resins, carboxypolystyrene requires activation (e.g., carbodiimides) for covalent bonding to amines, adding complexity to workflows .
Physicochemical Properties
Crosslinking and Swelling Behavior
- Carboxypolystyrene (1% DVB crosslinked) exhibits moderate swelling in polar solvents (e.g., THF, DMF), which is critical for reagent accessibility in solid-phase synthesis .
- Comparatively, sulfonated polystyrene swells less due to higher hydrophilicity, while hydroxymethyl polystyrene shows similar swelling but lower mechanical stability .
Thermal Stability
Catalysis
- Carboxypolystyrene-supported catalysts (e.g., metal nanoparticles) show lower leaching rates than amine-functionalized resins due to stronger metal-carboxylate interactions .
- Sulfonated polystyrene outperforms carboxypolystyrene in acid-catalyzed reactions (e.g., esterification) due to its higher acidity .
Bioconjugation
- Carboxypolystyrene’s carboxyl groups enable efficient protein immobilization (e.g., antibodies) with 80–90% retention of bioactivity, outperforming hydroxymethyl resins in density-controlled applications .
Research Findings and Limitations
- Advantages : Carboxypolystyrene’s balance of moderate acidity and swelling makes it versatile for organic synthesis and biomedical applications .
- Limitations : Lower functional group density (vs. sulfonated resins) reduces ion-exchange capacity in high-salinity environments .
- Recent Innovations: Hybrid resins combining carboxyl and sulfonic groups have been developed to enhance both ion-exchange capacity and biocompatibility .
Q & A
Q. How should researchers structure supplementary materials for studies involving this compound to ensure reproducibility?
- Methodological Answer : Include raw datasets (e.g., FTIR spectra, titration curves), detailed synthesis protocols (monomer ratios, purification steps), and instrument calibration records. Provide open-access code for computational models. Use hyperlinks in the main text to connect results with supplementary figures/tables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
